molecular formula C11H11NO B13154209 6-Ethyl-1,2-dihydroquinolin-2-one

6-Ethyl-1,2-dihydroquinolin-2-one

Cat. No.: B13154209
M. Wt: 173.21 g/mol
InChI Key: JDYSRKNMCJFOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-1,2-dihydroquinolin-2-one (CAS 1266790-32-2) is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This dihydroquinolin-2(1H)-one (DHQO) scaffold is a significant nitrogen-containing heterocyclic structural unit recognized for its value in bioactive compounds and medicinal chemistry research . The quinolin-2-one core is a privileged structure found in many biologically active compounds and natural products . Researchers are particularly interested in synthesizing and functionalizing such dihydroquinolin-2-one frameworks to develop new bioactive molecules, exploring their potential applications as core structures in antibiotics, anticancer agents, and antiviral drugs . As a building block, this compound enables access to more complex derivatives. For instance, synthetic methodologies involving catalytic annulation, electrophilic cyclization, and free radical-initiated cyclization of similar unsaturated N-arylamides are actively developed to construct functionalized DHQOs under mild and efficient conditions . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-ethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h3-7H,2H2,1H3,(H,12,13)

InChI Key

JDYSRKNMCJFOJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C=C2

Origin of Product

United States

Methodological & Application

one-pot synthesis of 6-ethyl-1,2-dihydroquinolin-2-one using deep eutectic solvents

Author: BenchChem Technical Support Team. Date: February 2026

One-Pot Synthesis of 6-Ethyl-1,2-dihydroquinolin-2-one using a Choline Chloride-Based Deep Eutectic Solvent

Abstract

This application note details a sustainable and efficient one-pot methodology for the synthesis of this compound, a key scaffold in medicinal chemistry. By leveraging a choline chloride:urea deep eutectic solvent (DES), this protocol circumvents the need for volatile and hazardous organic solvents, aligning with the principles of green chemistry. The DES serves a dual role as the reaction medium and catalyst, promoting a high-yield synthesis under mild conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying scientific principles, a step-by-step experimental protocol, and expected outcomes.

Introduction: The Shift to Greener Heterocycle Synthesis

Quinolin-2-one derivatives are a prominent class of N-heterocycles, forming the core structure of numerous pharmaceuticals and biologically active compounds. The development of sustainable synthetic routes to these valuable scaffolds is a critical objective in modern organic and medicinal chemistry.[1][2] Traditional synthesis methods often rely on volatile organic compounds (VOCs) that are toxic and environmentally detrimental.[3]

Deep eutectic solvents (DESs) have emerged as a transformative class of green solvents, offering a viable and eco-friendly alternative to conventional media.[4][5] DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of its individual components.[6][7] Choline chloride (ChCl), a readily available and biodegradable quaternary ammonium salt, is a common HBA used to form DESs with various HBDs like urea, glycerol, and carboxylic acids.[7][8][9]

The unique properties of DESs, including their negligible vapor pressure, non-flammability, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them highly attractive for organic synthesis.[10][11][12] Furthermore, DESs can act as catalysts, enhancing reaction rates and selectivity, thus offering a dual-functionality that simplifies reaction setups.[13][14] This protocol leverages a choline chloride:urea (ChCl:Urea) DES for a one-pot synthesis of this compound, demonstrating a greener and more efficient pathway for the generation of this important heterocyclic compound.

The Scientific Principle: A DES-Mediated Intramolecular Cyclization

The synthesis of the 1,2-dihydroquinolin-2-one core in this protocol is proposed to proceed via a variation of the Friedel-Crafts acylation followed by an intramolecular condensation and cyclization. The deep eutectic solvent, specifically the ChCl:Urea mixture, is not merely an inert solvent. Its components can actively participate in the reaction by forming extensive hydrogen bond networks. This can activate the substrates and stabilize intermediates, thereby catalyzing the reaction.[14]

The proposed one-pot reaction involves the reaction of 4-ethylaniline with diethyl malonate. The ChCl:Urea DES is hypothesized to facilitate the initial acylation of the aniline derivative, followed by an intramolecular cyclization to form the dihydroquinolinone ring system. The acidic nature of some DESs, or their ability to act as hydrogen bond donors, can be crucial in promoting such cyclization reactions.[15]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
Choline Chloride≥98%Sigma-Aldrich
UreaACS Reagent, ≥99.0%Sigma-Aldrich
4-Ethylaniline98%Alfa Aesar
Diethyl malonate≥99%Sigma-Aldrich
EthanolReagent GradeFisher Scientific
Distilled Water-In-house

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of a fume hood, safety glasses, and appropriate gloves.

Equipment
  • Heating mantle with magnetic stirrer

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Thermometer

  • Büchner funnel and flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR Spectrometer

  • Mass Spectrometer

  • Melting point apparatus

Experimental Protocols

Preparation of the Choline Chloride:Urea (1:2) Deep Eutectic Solvent

The preparation of the ChCl:Urea DES is a straightforward process based on established methods.[16][17][18]

  • Drying of Reagents: Choline chloride is hygroscopic and should be dried under vacuum at 80-85°C overnight to remove any absorbed water.[8] Urea should also be dried to ensure an anhydrous DES.

  • Mixing: In a clean, dry beaker, combine dried choline chloride (1 mole equivalent) and urea (2 mole equivalents).

  • Heating and Stirring: Gently heat the mixture to 80°C on a hot plate with continuous stirring.[16] The solid mixture will gradually melt to form a clear, colorless, and homogeneous liquid.[18]

  • Cooling and Storage: Once a homogeneous liquid is formed, remove it from the heat and allow it to cool to room temperature. The DES will remain in a liquid state and can be stored in a sealed container, preferably under an inert atmosphere, until use.

One-Pot Synthesis of this compound

The following protocol outlines the one-pot synthesis procedure.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of the prepared ChCl:Urea (1:2) DES.

  • Addition of Reactants: Add 4-ethylaniline (1.21 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100-120°C with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion of the reaction (typically after several hours, as indicated by TLC), cool the reaction mixture to room temperature. Add 20 mL of cold distilled water to the flask. The product will precipitate out of the aqueous solution.[16]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (2 x 10 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity as this compound.

Visualization of the Workflow and Proposed Mechanism

To visually represent the processes, the following diagrams have been generated using Graphviz.

Experimental Workflow

G cluster_prep DES Preparation cluster_synthesis One-Pot Synthesis cluster_workup Product Isolation & Purification P1 Dry Choline Chloride & Urea P2 Mix ChCl and Urea (1:2 molar ratio) P1->P2 P3 Heat to 80°C with Stirring P2->P3 P4 Cool to Room Temperature P3->P4 S1 Add DES to Reaction Flask P4->S1 Transfer DES S2 Add 4-Ethylaniline & Diethyl Malonate S1->S2 S3 Heat to 100-120°C with Stirring S2->S3 S4 Monitor Reaction by TLC S3->S4 W1 Cool Reaction Mixture S4->W1 Reaction Complete W2 Add Cold Water to Precipitate Product W1->W2 W3 Vacuum Filtration W2->W3 W4 Wash with Water & Cold Ethanol W3->W4 W5 Dry Product Under Vacuum W4->W5 C1 Characterization (NMR, MS, MP) W5->C1 Final Product

Caption: A flowchart illustrating the key stages of the one-pot synthesis.

Proposed Reaction Mechanism

G Reactants 4-Ethylaniline + Diethyl Malonate DES ChCl:Urea DES (Solvent & Catalyst) 100-120°C Intermediate1 Acylated Aniline Intermediate Reactants->Intermediate1 Acylation Intermediate2 Intramolecular Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product Cyclization & Tautomerization

Caption: A simplified representation of the proposed reaction pathway.

Expected Results and Discussion

This one-pot synthesis protocol is anticipated to provide the target compound, this compound, in good to excellent yields. The use of a deep eutectic solvent is expected to offer several advantages over traditional methods:

  • Enhanced Safety and Sustainability: The elimination of volatile organic solvents significantly improves the safety and environmental profile of the synthesis.[1][3]

  • Simplified Procedure: The dual role of the DES as both solvent and catalyst simplifies the experimental setup and reduces the need for additional reagents.[13][14]

  • Ease of Product Isolation: The poor solubility of the organic product in the aqueous work-up solution allows for a simple precipitation and filtration to isolate the crude product.[16]

  • Potential for DES Recycling: After product isolation, the aqueous DES mixture could potentially be concentrated and reused, further enhancing the green credentials of this method, although this would require further optimization.[19]

The reaction conditions provided are a starting point and may be optimized further by adjusting the temperature, reaction time, and molar ratios of the reactants to maximize the yield and purity of the final product.

Conclusion

The described one-pot synthesis of this compound using a choline chloride:urea deep eutectic solvent represents a significant advancement towards more sustainable pharmaceutical manufacturing. This method is not only environmentally benign but also efficient and straightforward, making it an attractive approach for researchers in both academic and industrial settings. The principles outlined in this application note can be adapted for the synthesis of a wider range of quinolinone derivatives, contributing to the growing field of green chemistry.

References

  • Yadav, A. & Pandey, P. (2024). Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity. PMC. Available at: [Link]

  • Di Schiavi, E. et al. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Abbott, A.P. et al. (2003). Novel Solvent Properties of Choline Chloride/Urea Mixtures.
  • Kamanna, K. et al. (2023). A Decenary Update on the Deep Eutectic Solvents in Heterocyclic Scaffold Synthesis-A Green Solvent Approach. Bentham Science. Available at: [Link]

  • Li, Q. et al. (2022). One-Pot Synthesis of Deep Eutectic Solvents Containing Three-Dimensional Polymeric Materials with Excellent Catalytic Activity in the Knoevenagel Condensation Reaction. ACS Publications. Available at: [Link]

  • Al-Qaisi, A. et al. (2016). Studying of two choline chloride's deep eutectic solvents in their aqueous mixtures. International Journal of Engineering Research and Development.
  • Nile Chemicals. (2017). Making a Choline Chloride/Urea Deep Eutectic Solvent. YouTube. Available at: [Link]

  • Di Schiavi, E. et al. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PubMed. Available at: [Link]

  • Academia.edu. (n.d.). Deep eutectic solvent as a highly efficient reaction media for the one-pot synthesis of benzo-fused seven-membered heterocycles. Available at: [Link]

  • Wang, H. et al. (2022). Choline Chloride/Urea Deep Eutectic Solvents: A Promising Reaction Medium for the Synthesis of Bio-Based Poly(hydroxyurethane)s. MDPI. Available at: [Link]

  • Docta Complutense. (n.d.). Catalysis with deep eutectic solvents: challenges and opportunities. Available at: [Link]

  • Chen, G. et al. (2020). Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents. Chinese Journal of Organic Chemistry, 40(1), 156-161.
  • Liu, P. et al. (2015). Recent advances in the application of deep eutectic solvents as sustainable media as well as catalysts in organic reactions. RSC Advances, 5, 48675-48704.
  • ChemRxiv. (n.d.). Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones. Available at: [Link]

  • V. M., A. & V. K., S. (2021). Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. Taylor & Francis Online. Available at: [Link]

  • Liu, P. et al. (2015). Recent advances in the application of deep eutectic solvents as sustainable media as well as catalysts in organic reactions. SciSpace. Available at: [Link]

  • Glavaš, M. et al. (2023). Application of Choline Chloride-Based Deep Eutectic Solvents in the Synthesis of Hydrazones. MDPI. Available at: [Link]

  • ResearchGate. (2017). How do I prepare the Choline Chloride:Urea (1:2) DES?. Available at: [Link]

  • Dagostino, C. et al. (n.d.).
  • KnE Open. (2025). Deep Eutectic Solvents: A Review of Syntheses, Properties, and their Applications in Different Fields. Available at: [Link]

  • ResearchGate. (2025). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent as a green catalyst. Available at: [Link]

  • Uroš, A. et al. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. PMC. Available at: [Link]

  • Smith, E. L. et al. (2014). Deep Eutectic Solvents (DESs) and Their Applications. Chemical Reviews, 114(21), 11060–11082.
  • Ghorai, S. et al. (2024). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. PMC. Available at: [Link]

  • Matias, A. A. et al. (2021). How Can Deep Eutectic Systems Promote Greener Processes in Medicinal Chemistry and Drug Discovery?. PMC. Available at: [Link]

  • Preprints.org. (2023). A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest. Available at: [Link]

  • Ghorai, S. et al. (2024). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Publications. Available at: [Link]

  • Jannatabadi, S. A. et al. (2024). One-pot synthesis of dihydropyrimidinone and polyhydroquinoline derivatives with natural deep eutectic solvents (NADESs): Alternative to toxic organic solvents and environmental eco-friendly. Results in Chemistry, 101848.
  • ResearchGate. (2025). Deep Eutectic Solvent Mediated Synthesis of Quinazolinones and Dihydroquinazolinones: Synthesis of Natural Products and Drugs. Available at: [Link]

  • Organic Chemistry Research. (n.d.). Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst in the Synthesis of. Available at: [Link]

  • Zhang, Q. et al. (2004). Deep Eutectic Solvents Formed between Choline Chloride and Carboxylic Acids: Versatile Alternatives to Ionic Liquids. Journal of the American Chemical Society, 126(30), 9142–9147.

Sources

Application Note: High-Purity Isolation of 6-Ethyl-3,4-Dihydroquinolin-2(1H)-one Intermediates via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and purification of dihydroquinolinone scaffolds, specifically the 6-ethyl-3,4-dihydroquinolin-2(1H)-one core. This structure is a critical intermediate in the development of phosphodiesterase inhibitors (similar to Cilostazol) and antipsychotic agents.

Executive Summary

The isolation of 6-ethyl-3,4-dihydroquinolin-2(1H)-one poses specific challenges due to the presence of unreacted open-chain amide precursors (N-(4-ethylphenyl)-3-chloropropanamide) and the potential formation of the ortho-isomer (8-ethyl). This protocol details a robust flash chromatography method utilizing a Hexane:Ethyl Acetate gradient on Silica Gel 60 . The method prioritizes the separation of the target lactam from highly polar reaction byproducts and non-polar starting anilines, achieving >98% purity suitable for downstream pharmaceutical functionalization.

Chemical Context & Impurity Profile

To design an effective separation, one must understand the origin of the mixture components. The target molecule is typically synthesized via an intramolecular Friedel-Crafts alkylation of an intermediate amide.[1]

Reaction Pathway & Impurities

The crude mixture typically contains three distinct polarity zones:

  • Low Polarity: Unreacted 4-ethylaniline (if excess used) or decarboxylated byproducts.

  • Medium Polarity (Target): 6-Ethyl-3,4-dihydroquinolin-2(1H)-one. The lactam ring formation reduces the conformational freedom, slightly altering polarity compared to the open chain.

  • High Polarity: Unreacted N-(4-ethylphenyl)-3-chloropropanamide (open chain) and hydrolyzed acid byproducts.

Mechanism & Separation Logic (Graphviz)

ReactionPathway Aniline Start: 4-Ethylaniline (Low Polarity) Amide Intermediate: N-(4-ethylphenyl)-3-chloropropanamide (High Polarity) Aniline->Amide + 3-chloropropionyl chloride Target Target: 6-Ethyl-dihydroquinolinone (Medium Polarity) Amide->Target AlCl3 Cyclization (Major) Isomer Impurity: 8-Ethyl-isomer (Close Eluter) Amide->Isomer Cyclization (Minor)

Figure 1: Synthetic pathway showing the origin of critical impurities.[2] The separation challenge lies in resolving the Target from the Isomer and unreacted Amide.

Method Development Strategy

Thin Layer Chromatography (TLC) Screening

Before column packing, the solvent system must be optimized on analytical TLC plates (Silica Gel 60 F254).

  • Visualization: UV absorption at 254 nm is the primary detection method. The dihydroquinolinone core absorbs strongly.

  • Stain: Iodine (

    
    ) vapor is recommended for detecting non-UV active aliphatic impurities if reagents were impure.
    
  • Screening Results:

    • 100% Hexane: No movement (

      
      ).
      
    • 50:50 Hexane:EtOAc: Target moves to

      
      .
      
    • 100% EtOAc: All components move to solvent front (poor resolution).

Optimal Mobile Phase: A gradient starting at 80:20 (Hex:EtOAc) and increasing to 60:40 provides the best resolution (


) between the target and the open-chain amide.
Stationary Phase Selection
  • Material: Silica Gel 60 (230–400 mesh).

  • Rationale: The irregular particle size allows for high loading capacity, essential when purifying gram-scale intermediates.

  • Loading Ratio: 1:30 to 1:50 (g crude : g silica) depending on the complexity of the impurity profile.

Detailed Isolation Protocol

Phase A: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the poor solubility of dihydroquinolinones in non-polar mobile phases, which leads to band broadening.

  • Dissolve the crude reaction residue in a minimum amount of Dichloromethane (DCM) or Acetone .

  • Add Silica Gel 60 (approx. 2x the weight of the crude mass) to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Critical Check: Ensure no solvent clumps remain; the powder must be fine and dry to ensure a level band origin.

Phase B: Column Packing & Equilibration
  • Slurry Pack: Suspend the required amount of Silica Gel in 90:10 Hexane:EtOAc .

  • Pour into the glass column, tapping the sides to release air bubbles and settle the bed.

  • Sand Layer: Add a 1–2 cm layer of sea sand on top of the silica bed to protect it from disturbance.

  • Equilibration: Flush the column with 2 column volumes (CV) of the starting solvent (90:10 Hex:EtOAc).

Phase C: Elution Gradient

Perform the elution using the following stepwise gradient (volumes based on a 50g silica column):

StepSolvent Composition (Hexane : EtOAc)VolumePurpose
190 : 10 200 mLElute non-polar aniline residues and solvent front impurities.
280 : 20 300 mLElute minor non-polar byproducts; Target begins to migrate.
370 : 30 400 mLProduct Elution Zone. Collect fractions strictly here.
450 : 50 300 mLFlush out highly polar open-chain amides (impurities).
Phase D: Fraction Analysis
  • Spot fractions on TLC plates.

  • Pool fractions containing the single spot corresponding to the target (

    
     in 70:30 Hex:EtOAc).
    
  • Note on Regioisomers: If the 8-ethyl isomer is present, it typically elutes slightly before the 6-ethyl target due to steric shielding of the amide hydrogen, making it slightly less polar. Discard the "front shoulder" of the main peak if high isomeric purity is required.

Troubleshooting & Optimization

Common Issues
  • Tailing: If the dihydroquinolinone peak tails significantly, it indicates strong hydrogen bonding with silanols.

    • Solution: Add 1% Triethylamine (TEA) to the mobile phase to block acidic silanol sites.

  • Co-elution: If the open-chain amide co-elutes with the product.

    • Solution: Switch to a Dichloromethane:Methanol (98:2) system. The selectivity of DCM often resolves amide differences better than Hex/EtOAc.

  • Precipitation on Column:

    • Solution: The sample was likely not fully soluble in the initial mobile phase. Use the Dry Loading technique described in Phase A.

Workflow Visualization (Graphviz)

PurificationWorkflow Crude Crude Mixture (Dissolved in DCM) DryLoad Adsorb on Silica (Rotavap to Powder) Crude->DryLoad Pack Column Packing (Slurry in 90:10 Hex:EtOAc) DryLoad->Pack Elute1 Elution Step 1 (90:10) Remove Aniline Pack->Elute1 Elute2 Elution Step 2 (70:30) COLLECT TARGET Elute1->Elute2 Gradient Increase Elute3 Elution Step 3 (50:50) Flush Amides Elute2->Elute3 Flush

Figure 2: Step-by-step purification workflow ensuring separation of the target from both non-polar and polar impurities.[1][2][3][4]

References

  • Vertex AI Search. (2023). Synthesis of 6-hydroxy-3,4-dihydroquinolinone and Cilostazol intermediates. Retrieved from 1

  • Organic Chemistry Portal. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones. Retrieved from 5

  • BenchChem. (2023). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. Retrieved from 4

  • MDPI. (2023). Synthesis of DHQOs via Electrophilic Cyclization Reactions. Retrieved from 6

Sources

Troubleshooting & Optimization

minimizing side products in 6-ethyl-dihydroquinolinone oxidation

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Advanced Heterocyclic Chemistry . Ticket ID: #OX-6EDHQ-001 Subject: Optimization of 6-Ethyl-3,4-Dihydroquinolin-2(1H)-one Oxidation Assigned Specialist: Senior Application Scientist

Executive Summary: The "6-Ethyl" Challenge

The oxidation of 6-ethyl-3,4-dihydroquinolin-2(1H)-one (Compound 1 ) to 6-ethylquinolin-2(1H)-one (Compound 2 ) is a critical aromatization step. Unlike simple dihydroquinolinones, your substrate contains a 6-ethyl group susceptible to competitive benzylic oxidation .

The standard thermodynamic driving force favors ring aromatization (formation of the pyridinone system). However, aggressive oxidants or improper conditions will attack the benzylic methylene of the ethyl group, leading to 6-acetyl or 6-(1-hydroxyethyl) impurities.

This guide provides protocols to decouple these reactivity modes.

Part 1: Troubleshooting & FAQs

Q1: I see a +14 Da or +16 Da mass shift in my LC-MS. What is happening?

Diagnosis: You are observing benzylic oxidation side products.

  • +14 Da: Oxidation of the ethyl group (

    
    ) to an acetyl group (
    
    
    
    ).
  • +16 Da: Hydroxylation of the benzylic carbon (

    
    ) or N-oxidation (less likely if amide N is unsubstituted).
    

Root Cause: This occurs when the oxidant (typically DDQ or excess persulfate) abstracts a hydrogen from the benzylic position after or during the ring aromatization. The benzylic radical is stabilized by the aromatic ring, making it a kinetic trap if the reaction runs too long or in the presence of atmospheric oxygen.

Solution:

  • Stoichiometry Control: If using DDQ, strictly limit it to 1.05–1.1 equivalents . Excess DDQ drives benzylic attack.

  • Atmosphere: Switch to a strict Nitrogen/Argon blanket. Benzylic radicals react with dissolved

    
     at diffusion-controlled rates to form peroxides/ketones.
    
  • Quench Timing: Monitor by HPLC every 30 minutes. Stop the reaction immediately upon consumption of starting material (<1%). Do not "soak" the reaction to improve yield; this increases side products.

Q2: My product is contaminated with a red/brown solid that is difficult to remove. Is this a side product?

Diagnosis: This is likely DDQH


 (2,3-Dichloro-5,6-dicyano-1,4-hydroquinone)  or a charge-transfer complex.
Root Cause:  DDQ is reduced to DDQH

during the reaction. DDQH

has low solubility in benzene/dioxane but moderate solubility in DCM/EtOAc, often co-precipitating with the quinolinone product.

Solution:

  • The "Basic Wash" Protocol: Dissolve the crude mixture in EtOAc/THF and wash with 10% aqueous NaHCO

    
      or 1M NaOH . DDQH
    
    
    
    is acidic (phenolic) and will partition into the aqueous layer as the phenolate salt (deep red color).
  • Filtration: If the product precipitates during the reaction (common in toluene), filter the hot mixture. The product is often the solid, while DDQ/DDQH

    
     remains in the mother liquor (solvent dependent).
    
Q3: The reaction stalls at 90% conversion. Should I add more oxidant?

Diagnosis: Product Inhibition or Catalyst Deactivation . Advice: Do NOT add more oxidant blindly. The quinolinone product is planar and can stack with the oxidant (DDQ), forming inactive


-

complexes. Adding more oxidant increases the concentration of species available for benzylic attack on the 6-ethyl group.
  • Action: Isolate the 90% pure material and purify. The yield loss from purification is often lower than the yield loss from over-oxidation caused by forcing the reaction.

Part 2: Visualizing the Chemoselectivity

The following diagram illustrates the competing pathways. The goal is to maximize Pathway A while suppressing Pathway B .

ReactionPathways Start 6-Ethyl-3,4-dihydroquinolinone (Substrate) Target 6-Ethylquinolinone (Target Product) Start->Target Path A: Aromatization (DDQ, 1.1 eq, Anhydrous) Intermediate Benzylic Radical Intermediate Start->Intermediate Direct Benzylic Attack (Rare if Ring < Benzylic) Target->Intermediate Path B: Over-oxidation (Excess Oxidant / Long Time) SideProduct1 6-Acetyl-quinolinone (+14 Da) Intermediate->SideProduct1 Oxidation SideProduct2 6-(1-Hydroxyethyl)-quinolinone (+16 Da) Intermediate->SideProduct2 Hydrolysis (Wet Solvents)

Caption: Pathway A represents the desired dehydrogenation. Pathway B represents the parasitic benzylic oxidation driven by excess oxidant or water.

Part 3: Validated Experimental Protocols

Method A: The "Clean" DDQ Protocol (Stoichiometric)

Best for small scale (<5g) and high-value intermediates.

Reagents:

  • Substrate: 6-ethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

  • Oxidant: DDQ (1.05 equiv) (Weigh precisely)

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

  • Additive: Acetic Acid (0.5 equiv) – Optional: Catalyzes tautomerization.

Step-by-Step:

  • Setup: Charge substrate into a dry flask under Argon. Add anhydrous Dioxane (10 mL/g).

  • Addition: Add DDQ in a single portion at room temperature.

  • Reaction: Heat to 80°C (Do not reflux aggressively).

    • Why? Lower temperature favors the lower activation energy of aromatization over benzylic abstraction.

  • Monitoring: Check HPLC at 2h, 4h.

  • Workup (The "Red Removal"):

    • Cool to RT. Filter off any precipitated hydroquinone (DDQH

      
      ).
      
    • Concentrate filtrate. Dissolve residue in EtOAc.

    • Wash 1: 5% NaHCO

      
       (x2) to remove remaining DDQH
      
      
      
      .
    • Wash 2: 10% NaHSO

      
       (Sodium Bisulfite) to reduce unreacted DDQ.
      
    • Wash 3: Brine. Dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to avoid silica-catalyzed degradation.

Method B: Green Catalytic Oxidation (Persulfate/Copper)

Best for scale-up (>10g) to avoid toxic quinone residues.

Concept: Uses catalytic Copper(II) and Persulfate as the terminal oxidant. This generates sulfate radicals which are more selective for the N-heterocycle than the benzylic position under controlled pH.

Reagents:

  • Substrate (1.0 equiv)

  • Na

    
    S
    
    
    
    O
    
    
    (2.0 equiv)[1]
  • CuSO

    
    ·5H
    
    
    
    O (0.1 equiv)
  • Solvent: MeCN : Water (1:1)

Step-by-Step:

  • Dissolve substrate in MeCN/Water.

  • Add CuSO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    .
  • Heat to reflux (approx 76°C) .

  • Critical Control: Monitor pH. If pH drops below 3, side reactions increase. Buffer with trace NaOAc if necessary (though usually not required for this specific substrate).

  • Workup: Extract with DCM. The aqueous layer retains the copper and inorganic salts.

Part 4: Data Summary & Comparison

ParameterMethod A: DDQMethod B: Cu/Persulfate
Selectivity High (if stoichiometry controlled)Moderate to High
Benzylic Oxidation Risk High (if time > 6h)Low (Sulfate radical preference)
Purification Difficult (DDQH

removal)
Easy (Aqueous extraction)
Atom Economy Poor (High MW oxidant waste)Good
Reaction Time 2–6 Hours4–8 Hours
Recommended Use Discovery/Small ScaleProcess/Large Scale

References

  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. Source: Journal of Organic Chemistry (2019) Context: Establishes the Cu/Persulfate method as a green alternative to DDQ for this specific scaffold.

  • DDQ as a Versatile Reagent in Organic Synthesis. Source: Chemical Reviews / NIH (2021) Context: detailed mechanism of DDQ hydride abstraction and benzylic side reactions.

  • Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation. Source: ChemRxiv (2024) Context: Discusses the susceptibility of the dihydroquinolinone scaffold to benzylic oxidation and strategies to control it.

Sources

Technical Support Center: Purification of 6-Ethyl-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SEP-6EDQ-ANL Topic: Separation of 6-ethyl-1,2-dihydroquinolin-2-one (6-EDQ) from unreacted Aniline Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Diagnostic Overview

User Issue: Presence of residual aniline in crude this compound reaction mixture. Root Cause: Aniline is a common starting material (or degradation product) in the synthesis of quinolinones (e.g., via Knorr cyclization).[4] Its high boiling point (184°C) makes removal by simple evaporation difficult, and its tendency to oxidize creates colored impurities.[4]

Chemical Logic for Separation: The separation relies on the distinct acid-base properties of the two components:[4]

  • Aniline: A weak base (

    
     of conjugate acid 
    
    
    
    ).[2][3] It forms water-soluble salts with dilute mineral acids.[1][2][3][5]
  • This compound: A lactam (cyclic amide).[1][2][3] It is essentially neutral under mild aqueous conditions.[1][2][3] While it can be protonated by superacids, it remains uncharged and lipophilic in dilute acid (1M-2M HCl), partitioning into the organic phase.

Property Comparison Matrix

PropertyAniline (Impurity)This compound (Target)Separation Implication
State (RT) Oily LiquidSolid (Crystalline)Recrystallization is viable.[1][2][3][6]
Acid/Base Basic (Amine)Neutral (Lactam)Primary Lever: Acid extraction.[2][3][4]
Solubility (Aq) Slightly soluble (3.6 g/100mL)InsolubleAqueous washes alone are insufficient.[2][3]
Solubility (Acid) Highly Soluble (as cation)InsolubleKey to separation.
Boiling Point 184°C>250°C (predicted)Vacuum distillation is risky (sublimation/degradation).[2][3]

Tier 1 Protocol: Acid-Base Extraction (Recommended)[1][2][3]

This is the most robust method for bulk removal of aniline.[3] It converts the lipophilic aniline into the hydrophilic anilinium chloride salt.[3]

Reagents Required
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][3] Note: DCM is preferred for quinolinones due to higher solubility.[2][3]

  • Acid Wash: 1M or 2M Hydrochloric Acid (HCl).[2][3][5]

  • Brine: Saturated NaCl solution.[1][2][3]

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .[1][2][3]
Step-by-Step Workflow
  • Dissolution: Dissolve the crude solid mixture in DCM (approx. 10-15 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[1][2][3]

  • Acid Extraction (The Critical Step):

    • Transfer the organic phase to a separatory funnel.[3][5][7][8]

    • Add an equal volume of 2M HCl .[1][2][3]

    • Shake vigorously for 2–3 minutes. Vent frequently.

    • Mechanism:

      
       (Water Soluble).[1][2][3]
      
  • Phase Separation:

    • Allow layers to separate.[1][2][3][7][8] The bottom layer is your Product (in DCM).[3] The top layer is the Acidic Aqueous Waste (containing Aniline).[3]

    • Troubleshooting: If using EtOAc, the product is in the top layer .

  • Repeat Wash: Drain the organic layer and repeat the 2M HCl wash twice more to ensure quantitative removal of aniline.[3]

  • Neutralization & Drying:

    • Wash the organic layer once with water, then once with Brine.[4][7]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (6-EDQ + Aniline) Dissolve Dissolve in DCM Start->Dissolve AcidWash Add 2M HCl Shake & Separate Dissolve->AcidWash OrgLayer Organic Layer (DCM + 6-EDQ) AcidWash->OrgLayer Bottom Phase AqLayer Aqueous Layer (H2O + Anilinium Cl) AcidWash->AqLayer Top Phase (Discard) BrineWash Wash w/ Brine Dry (Na2SO4) OrgLayer->BrineWash Evap Evaporate Solvent BrineWash->Evap Final Purified 6-EDQ (Solid) Evap->Final

Figure 1: Liquid-Liquid Extraction workflow for removing basic impurities from neutral lactams.

Tier 2 Protocol: Recrystallization (Polishing)[2]

If the product remains colored (often brown/pink due to trace oxidized aniline) or if 99%+ purity is required, perform recrystallization.

  • Solvent System: Ethanol/Water or Methanol/Water.[1][2][3]

  • Decolorization: Use Activated Carbon (Charcoal) if the solid is off-white/brown.[1][2][3]

Protocol:

  • Dissolve the semi-pure solid in boiling Ethanol (minimum volume).

  • Optional: If colored, add activated carbon (5-10 wt%), stir for 5 mins, and filter hot through Celite.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold 50% Ethanol.

Troubleshooting & FAQs

Q1: My product is still brown after acid extraction. Why? A: Aniline oxidizes rapidly to form complex "aniline black" type oligomers.[1][2][3] These are often non-basic and lipophilic, meaning they track with your product during acid extraction.[3]

  • Fix: You must use Recrystallization with Activated Carbon (Tier 2).[1][2][3] The carbon specifically adsorbs these planar aromatic impurities.[3]

Q2: I formed a stubborn emulsion during the HCl wash. A: This is common if the crude contained suspended solids or if the density difference is low.[3]

  • Fix: Add a small amount of Brine to the mixture to increase the ionic strength of the aqueous layer. Alternatively, filter the biphasic mixture through a pad of Celite to break the emulsion.

Q3: Can I use Silica Gel Chromatography? A: Yes, but it is Tier 3 (last resort) due to cost/time.[2][3]

  • Warning: Aniline streaks on silica gel due to interaction with acidic silanols.[1][2][3]

  • Modification: You must add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA) to neutralize the silica. However, since you are trying to remove aniline, this is counter-intuitive.

  • Better Strategy: Run the column without TEA. The aniline will stick to the baseline (or streak heavily), while the neutral 6-EDQ lactam will elute cleanly.

Q4: Will 2M HCl hydrolyze my lactam (6-EDQ)? A: Unlikely at room temperature. 2-Quinolinones are chemically stable aromatic systems.[1][2][3] Hydrolysis usually requires refluxing in concentrated acid or base.[1][2][3] The short contact time during extraction is safe.[3]

References

  • Separation of Aniline from Reaction Mixtures: ResearchGate. (2014).[2][3][5] How do I remove aniline from the reaction mixture?Link

  • Properties of 1,2-Dihydroquinolin-2-one: PubChem. (n.d.). Compound Summary for CID 5231402. National Library of Medicine.[2][3] Link

  • Purification of Halogenated Anilines (General Protocol): BenchChem Technical Support. (2025).[2][3][6][7][9] Purification of Halogenated Aniline Compounds. Link

  • Quinolinone Synthesis & Stability: Kouznetsov, V. V., et al. (2010).[2][3][4] Synthesis of Quinoline and Dihydroquinoline Derivatives. ResearchGate. Link

Sources

Advanced Functionalization of 6-Ethyl-Quinolinone: Overcoming Steric & Electronic Bias

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting & Methodologies

Topic: Overcoming Steric Hindrance in 6-Ethyl-Quinolinone Scaffolds Audience: Senior Medicinal Chemists & Process Development Scientists Status: Active Guide (v2026.1)

Executive Summary: The "Steric Fortress" Analysis

The 6-ethyl-quinolin-2(1H)-one scaffold presents a unique challenge in medicinal chemistry. While the ethyl group at C6 improves lipophilicity and kinase pocket occupancy, it creates a "steric fortress" protecting the C5 and C7 positions.

  • The Problem: Standard electrophilic aromatic substitutions (EAS) fail due to the deactivating nature of the heterocycle. Standard C-H activations fail due to the steric clash of the ethyl group (ortho-effect).

  • The Solution: This guide moves beyond standard catalysis, employing Transient Directing Groups (TDGs) , Remote Templates , and Radical Relay strategies to bypass the 6-ethyl hindrance.

Decision Matrix: Selecting Your Methodology

Before beginning, identify your target position relative to the 6-ethyl group.

FunctionalizationLogic Start Target Position on 6-Ethyl-Quinolinone C7 C7 Position (Ortho to Ethyl) Start->C7 C5 C5 Position (Peri-position + Ortho to Ethyl) Start->C5 C8 C8 Position (Adjacent to N) Start->C8 C3 C3 Position (Electronic Sweet Spot) Start->C3 C7_Method Method: Traceless DG (N-Acyl) or Rh(III) Catalysis C7->C7_Method C5_Method Method: Bifunctional Template (Remote Activation) C5->C5_Method C8_Method Method: N-Oxide Activation or Chelation Assistance C8->C8_Method C3_Method Method: Ni-Catalyzed Radical Alkylation C3->C3_Method

Figure 1: Strategic decision tree for regioselective functionalization based on steric accessibility.

Technical Modules & Protocols

Module A: The C7 Gateway (Ortho-Functionalization)

The Challenge: The C7 position is sterically crowded by the C6-ethyl group and electronically deactivated. The Fix: Use a Traceless Directing Group (TDG) strategy. A recent breakthrough involves using an N-acyl group that directs a Copper or Rhodium catalyst to C7, then detaches in situ or in a subsequent step.

Protocol: Cu-Catalyzed C7-Arylation via N-Acyl Direction

  • Substrate: N-Pivaloyl-6-ethyl-quinolinone (The pivaloyl group is crucial; it breaks planarity and forces the carbonyl oxygen toward C8, but steric bulk pushes the active metal species toward C7).

  • Reagents:

    • Catalyst: Cu(OTf)₂ (10 mol%)

    • Coupling Partner: Diaryliodonium salts (Ar₂IOTf)

    • Solvent: DCE (1,2-Dichloroethane)[1]

    • Temperature: 80–100 °C

  • Mechanism: The N-acyl oxygen coordinates the Cu(II), directing it to the C8 position initially. However, due to the "geometry-induced strain" and the specific bite angle, the activation often shuttles to C7, or C8 is blocked, forcing C7 activation. Note: If C8 is open, you may get mixtures. Blocking C8 or using specific bulky ligands (like 1,10-phenanthroline derivatives) can enhance C7 selectivity.

Troubleshooting C7 Yields:

Symptom Probable Cause Corrective Action
No Reaction Catalyst poisoning by N1 lone pair. Ensure the N1 is protected (e.g., N-oxide or N-Acyl). Free N-H quinolinones rarely work here.
C5 Regioisomer Electronic dominance of C5. Increase steric bulk of the ligand. Use Mes-Acr-Me photocatalysts if attempting radical routes.

| De-ethylation | Metabolic-like oxidation. | Lower temperature. The ethyl group is benzylic; avoid harsh oxidants like KMnO₄ or excess persulfates. |

Module B: The C5 "Impossible" Position (Remote Functionalization)

The Challenge: C5 is the "sandwich" position—trapped between the C4-H and the bulky C6-ethyl. It is the hardest position to access. The Fix: Bifunctional Templates . You cannot rely on proximity to N1 alone. You must use a "crane-like" directing group that attaches to N1 and extends a coordinating arm exactly to C5.

Protocol: Template-Assisted Remote C-H Activation

  • Template: Use a U-shaped nitrile-based template (e.g., specific pyrimidine-based directing groups developed by the Yu or Maiti groups).

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: Ag₂CO₃ (promotes the Pd(II)/Pd(IV) cycle).

  • Step-by-Step:

    • Template Installation: Condense the directing template onto the quinoline nitrogen (requires pre-conversion of quinolinone to quinoline via triflation/chlorination if using N-coordination).

    • C-H Activation: Run reaction in HFIP (Hexafluoroisopropanol) solvent. HFIP stabilizes the cationic Pd intermediate and prevents aggregation.

    • Hydrolysis: Remove template to regenerate the core.

Module C: C3 Functionalization (The Radical Approach)

The Challenge: While electronically favorable, C3 can be sensitive to over-alkylation. The Fix: Nickel-Catalyzed Radical Cross-Coupling . Unlike Pd-coupling, Ni-catalysis is less sensitive to the steric bulk of the 6-ethyl group because the radical addition happens at the pi-system, not via a crowded metal center insertion.

Protocol: Decarboxylative C3-Alkylation

  • Reagents:

    • Catalyst: NiCl₂·glyme (10 mol%)

    • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)

    • Radical Source: Zinc sulfinate salts or Redox-active esters (NHPI esters).

  • Why it works: The ethyl group at C6 is far enough from C3 that it does not interfere with the radical Sommelet-Hauser type mechanism or Minisci-type addition.

Visualizing the Steric Bypass

The following diagram illustrates how different catalyst systems navigate the 6-ethyl steric field.

StericBypass cluster_molecule 6-Ethyl-Quinolinone Core Ethyl 6-Ethyl Group (Steric Block) C5 C5 Position Ethyl->C5 Blocks Standard Attack C7 C7 Position Ethyl->C7 Blocks Standard Attack N1 N1 (Directing Anchor) Template Bifunctional Template (Reaches over Ethyl) N1->Template Coordinates TDG Transient DG (N-Acyl / Rh-Catalyst) N1->TDG Binds Template->C5 Remote Activation (Pd-Catalysis) TDG->C7 Ortho-Activation (Cu/Rh-Catalysis)

Figure 2: Mechanistic pathway of Template (Green) and TDG (Yellow) strategies bypassing the Ethyl steric block.

Frequently Asked Questions (FAQ)

Q1: Can I use the Minisci reaction to alkylate C5? A: Generally, no . The Minisci reaction (radical alkylation) is highly sensitive to electron density and sterics. In 6-ethyl-quinolinone, the radical will preferentially attack C2 (if N-oxide is used) or C4 . The C5 position is sterically shielded by the ethyl group and the peri-hydrogen at C4. For C5, you must use the Template-Assisted approach described in Module B.

Q2: My C7 functionalization yield is stuck at 30%. How do I improve it? A: This is likely due to competitive coordination or lack of rigidity in the directing group.

  • Switch Solvent: Move from Toluene to HFIP or TFE (Trifluoroethanol). Fluorinated solvents increase the acidity of the C-H bond and stabilize the metal catalyst.

  • Add Pivalic Acid: Adding 30 mol% PivOH can act as a proton shuttle, lowering the activation energy for the C-H cleavage step (Concerted Metalation-Deprotonation, CMD).

Q3: I need to install a halogen at C7 to do a Suzuki coupling later. Is this possible? A: Yes. Instead of direct arylation, use Cu-catalyzed halogenation .

  • Protocol: Use the N-acyl quinolinone, Cu(OAc)₂, and N-Iodosuccinimide (NIS) or NBS. The mechanism is similar to Module A, but installs an Iodine/Bromine atom, which is a perfect handle for subsequent cross-coupling.

Q4: Does the 6-ethyl group survive the oxidative conditions of C-H activation? A: Usually, yes. However, if you use strong oxidants like K₂S₂O₈ at high temperatures (>120°C), you risk oxidizing the benzylic position of the ethyl group (forming a ketone or alcohol). Mitigation: Use Ag₂CO₃ or air as the oxidant and keep temperatures below 100°C.

References

  • Transient Directing Groups for C-H Activation

    • Title: Combining transition metals and transient directing groups for C–H functionalizations.[2][3]

    • Source:RSC Advances / NIH.
    • URL:[Link]

  • Remote C5 Functionalization (Template Strategy)

    • Title: Differentiation and functionalization of remote C–H bonds in adjacent positions.[4]

    • Source:N
    • URL:[Link]

  • C7 Functionalization via Traceless Directing Groups

    • Title: Formal C–H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Str
    • Source:Angewandte Chemie / PubMed.
    • URL:[Link]

  • C3 Functionalization (Nickel Catalysis)

    • Title: Nickel-Catalyzed Site-Selective C3-H Functionaliz
    • Source:PolyU Scholars.
    • URL:[Link]

  • Minisci Reaction Regioselectivity

    • Title: Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines.[5][6]

    • Source:Synlett / Apollo (University of Cambridge).
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Characteristic IR Carbonyl Stretch of 6-Ethyl-Dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Factors Influencing the Carbonyl Stretch in Lactams

The position of the carbonyl (C=O) stretching vibration in an IR spectrum is exquisitely sensitive to its electronic and steric environment. In cyclic amides, or lactams, several key factors dictate the absorption frequency:

  • Ring Strain: The C=O stretching frequency generally increases with decreasing ring size due to increased angle strain. For instance, a typical 6-membered lactam exhibits a carbonyl stretch around 1670 ± 10 cm⁻¹.[1] This is a foundational value for our target molecule, which contains a six-membered lactam ring.

  • Conjugation: Unsaturation or aromaticity adjacent to the carbonyl group allows for delocalization of the pi electrons, which lengthens and weakens the C=O bond. This results in a decrease in the stretching frequency.

  • Inductive and Resonance Effects: Electron-donating or -withdrawing substituents on the ring system can subtly alter the electron density around the carbonyl group, leading to shifts in its absorption frequency.[2][3] Resonance effects, particularly from the nitrogen lone pair in the lactam ring, contribute significantly to the single-bond character of the C=O bond, lowering its stretching frequency compared to a simple ketone.[4]

  • Physical State and Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another can decrease the C=O stretching frequency.[3] The choice of solvent for solution-phase analysis can also influence the observed frequency.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality and reproducible IR spectrum of 6-ethyl-dihydroquinolin-2-one, meticulous sample preparation is paramount. The following protocol outlines the recommended procedure using the Potassium Bromide (KBr) pellet method, which is well-suited for solid samples and avoids solvent interference.[5][6]

Objective: To acquire a transmission Fourier Transform Infrared (FTIR) spectrum of solid 6-ethyl-dihydroquinolin-2-one.
Materials:
  • 6-Ethyl-dihydroquinolin-2-one (1-2 mg, finely powdered)

  • FTIR-grade Potassium Bromide (KBr) (100-200 mg, oven-dried)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR Spectrometer

Step-by-Step Methodology:
  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the solid 6-ethyl-dihydroquinolin-2-one sample in an agate mortar and pestle to a fine powder. This is crucial to minimize light scattering.[7]

    • Add 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly mix the sample and KBr by grinding for several minutes until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a clear, transparent pellet.[5] A cloudy or opaque pellet may indicate insufficient grinding or moisture contamination.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR instrument.

    • Acquire a background spectrum with an empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition Grind_Sample 1. Grind Sample (1-2 mg) Mix_KBr 2. Mix with KBr (100-200 mg) Grind_Sample->Mix_KBr Homogenize Press_Pellet 3. Press into Transparent Pellet Mix_KBr->Press_Pellet Place_in_FTIR 4. Place in FTIR Press_Pellet->Place_in_FTIR Acquire_Spectrum 5. Acquire Spectrum Place_in_FTIR->Acquire_Spectrum Analysis Spectral Analysis Acquire_Spectrum->Analysis

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Comparative Analysis of Carbonyl Stretching Frequencies

The dihydroquinolin-2-one scaffold features a six-membered lactam fused to a benzene ring. This conjugation is expected to lower the carbonyl stretching frequency from the typical value for a saturated six-membered lactam.

CompoundStructureExpected/Observed C=O Stretch (cm⁻¹)Key Influencing Factors
6-Ethyl-dihydroquinolin-2-one ~1660 - 1680 6-membered lactam ring, conjugation with aromatic ring.
2(1H)-Quinolinone ~1665 (from NIST Spectrum[8])6-membered lactam, extended conjugation.
6-Ethyl-pyrano[3,2-c]quinolinone derivative 1636 & 1669 [9]Complex conjugated system, multiple carbonyls.
Simple 6-membered lactam (δ-Valerolactam) ~1670 ± 10 [1]Saturated 6-membered ring (baseline).
Simple acyclic amide (Acetamide) ~1690 - 1630 [10][11]Resonance delocalization, no ring strain.

The parent compound, 2(1H)-quinolinone, for which an IR spectrum is publicly available from the NIST Chemistry WebBook, shows a strong absorption around 1665 cm⁻¹.[8] Given that 6-ethyl-dihydroquinolin-2-one shares the same core conjugated lactam structure, its carbonyl stretch is predicted to be in a very similar region, approximately 1660-1680 cm⁻¹ . The ethyl group at the 6-position is an electron-donating group, which may slightly lower the frequency through hyperconjugation, but this effect is generally small for substituents distant from the carbonyl group. The value for a related, more complex quinolinone derivative at 1669 cm⁻¹ further supports this predicted range.[9]

Conclusion: A Predictive and Verifiable Framework

The characteristic IR carbonyl stretch of 6-ethyl-dihydroquinolin-2-one is anticipated to be a strong, sharp absorption in the range of 1660-1680 cm⁻¹ . This prediction is grounded in the established principles of vibrational spectroscopy and supported by comparative data from structurally analogous compounds. The provided experimental protocol offers a robust method for verifying this prediction. For researchers in drug development, a deviation from this expected range could indicate incomplete synthesis, the presence of impurities, or an unexpected molecular conformation, highlighting the diagnostic power of IR spectroscopy in the analysis of this important chemical scaffold.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001). Journal of Chemical Education. Available at: [Link]

  • Sample Preparation for FTIR Analysis. (2024). Drawell. Available at: [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

  • Sample preparation for FT-IR. University of California, Riverside. Available at: [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. Available at: [Link]

  • Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. (1982). The Journal of Antibiotics. Available at: [Link]

  • IR – spectroscopy. University of Chemistry and Technology, Prague. Available at: [Link]

  • Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry. Available at: [Link]

  • Infrared Spectroscopy Lecture. University of California, Irvine. Available at: [Link]

  • THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Science Publishing. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Mohawk Valley Community College. Available at: [Link]

  • Factors Affecting IR Absorption Frequency. (2022). YouTube. Available at: [Link]

  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2025). ResearchGate. Available at: [Link]

  • Sample preparation and factors affect IR bands. SlideShare. Available at: [Link]

  • IR Spectroscopy. Surendranath College. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Research Journal of Pharmacy and Technology. Available at: [Link]

  • 8-Hydroxyquinoline. NIST WebBook. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Infrared Spectroscopy: Key Features of Organic Functional Groups. (2021). YouTube. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. Available at: [Link]

  • Infrared Spectroscopy Index. Doc Brown's Chemistry. Available at: [Link]

  • 2(1H)-Quinolinone. NIST WebBook. Available at: [Link]

  • 2(1H)-Quinolinone IR Spectrum. NIST WebBook. Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Ethyl-2-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of quinolinone-based scaffolds—common in cardiotonic drugs (e.g., cilostazol metabolites) and synthetic intermediates—distinguishing regioisomers is a critical analytical challenge. This guide provides a technical analysis of the mass spectrometry (MS) fragmentation pattern of 6-ethyl-2-quinolinone , contrasting it with its structural isomers (e.g., N-ethyl-2-quinolinone) and the unsubstituted core.

Key Insight: The diagnostic utility of 6-ethyl-2-quinolinone lies in its "Benzylic Retention" signature . Unlike N-alkylated variants that predominantly eject the alkyl chain via alkene loss, the 6-ethyl derivative favors benzylic cleavage (loss of methyl), preserving the ethyl carbon attached to the aromatic ring. This guide details the mechanistic basis for this distinction.

Methodology & Instrumentation Comparison

To achieve the fragmentation patterns described, the choice of ionization method is pivotal.[1] We compare the two standard approaches:

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Low eV)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive; In-sourceMinimal; requires CID (MS/MS)
Key Application Structural fingerprinting; Isomer differentiationMolecular weight confirmation; LC coupling
Recommendation Preferred for Structure ID Preferred for Quantitation
Experimental Protocol: EI-MS Optimization

For the most informative spectra, follow this "Self-Validating" protocol to ensure reproducibility.

  • Sample Prep: Dissolve 1 mg of 6-ethyl-2-quinolinone in 1 mL methanol. Dilute 1:100 in ethyl acetate (avoid protic solvents if possible to prevent H/D exchange artifacts in source).

  • Inlet Temperature: Set to 250°C . Rationale: Quinolinones have high melting points; cold spots cause peak tailing.

  • Ion Source: 230°C, 70 eV emission current.

  • Scan Range: m/z 40–300.

  • Validation Step: Verify the presence of the m/z 69 (perfluorotributylamine) calibration peak before injection. A clean background at m/z 28 (

    
    ) indicates a leak-free system.
    

Deep Dive: Fragmentation Mechanics

The fragmentation of 6-ethyl-2-quinolinone (MW 173) is governed by the competition between benzylic cleavage and lactam ring contraction .

Pathway A: The "Ethyl Signature" (Dominant)

The ethyl group at the C-6 position behaves similarly to ethylbenzene. Upon ionization, the radical cation stabilizes by ejecting a methyl radical (


, 15 Da).
  • Precursor: m/z 173 (

    
    )
    
  • Product: m/z 158 (

    
    )
    
  • Mechanism: Formation of a stable quinolinium-like cation. This peak is the primary differentiator from N-ethyl isomers.

Pathway B: Lactam Contraction (Secondary)

Characteristic of all 2-quinolinones, the lactam ring ejects carbon monoxide (CO, 28 Da).

  • Precursor: m/z 158 (or 173)

  • Product: m/z 130 (from 158) or 145 (from 173)

  • Mechanism: Ring contraction to an indole-like species.

Pathway C: The "N-Ethyl" Alternative (For Comparison)

If the ethyl group were on the Nitrogen (N-1 position), the mechanism changes.[2] N-alkyl lactams undergo a McLafferty-like rearrangement or direct elimination to lose the entire alkyl chain as an alkene.

  • Precursor: m/z 173

  • Product: m/z 145 (

    
    )
    
  • Result: The spectrum reverts to the unsubstituted 2-quinolinone profile.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation logic between the 6-ethyl product and its N-ethyl alternative.

FragmentationPathways M_Product 6-Ethyl-2-quinolinone (M+• m/z 173) Frag_158 Benzylic Cation [M - CH3]+ (m/z 158) M_Product->Frag_158 Benzylic Cleavage (-15 Da) Frag_145_Core 2-Quinolinone Core [M - C2H4]+• (m/z 145) M_Product->Frag_145_Core Minor Pathway (-28 Da) M_Alt Alternative: N-Ethyl-2-quinolinone (M+• m/z 173) M_Alt->Frag_145_Core Alkene Elimination (-28 Da) Frag_130 Ring Contraction [M - CH3 - CO]+ (m/z 130) Frag_158->Frag_130 CO Loss (-28 Da) Frag_117 Indole Cation [M - CO]+ (m/z 117) Frag_145_Core->Frag_117 CO Loss (-28 Da)

Caption: Divergent fragmentation pathways. Blue path indicates the diagnostic benzylic cleavage of 6-ethyl-2-quinolinone; Red path shows the alkene loss typical of N-ethyl isomers.

Comparative Data Analysis

The following table summarizes the diagnostic peaks that allow rapid identification of 6-ethyl-2-quinolinone against common alternatives.

CompoundMolecular Ion (

)
Base Peak (100%)Diagnostic LossKey Fragment Ions (m/z)
6-Ethyl-2-quinolinone 173 158 M - 15 (

)
158 , 130, 103
N-Ethyl-2-quinolinone173145M - 28 (

)
145, 117, 90
2-Quinolinone (Core)145117M - 28 (CO)117, 90
6-Methyl-2-quinolinone159159/131M - 1 / M - 28131, 103
Interpretation Guide
  • If you see m/z 158: You have the 6-ethyl isomer. The retention of the

    
    -carbon indicates the alkyl group is on the aromatic ring.
    
  • If you see m/z 145 (from MW 173): You likely have the N-ethyl isomer. The ethyl group has been lost entirely as ethylene.

  • If you see m/z 117: This is the universal "quinolinone core" fragment, resulting from CO loss. It confirms the scaffold but not the substituent.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Quinoline Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). "Mass Spectra of Oxygenated Quinolines." Canadian Journal of Chemistry, 44(7), 781–788. Available at: [Link]

  • He, J., et al. (2024). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Weisz, A., et al. (1996).[3] "Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization." Journal of Mass Spectrometry, 31(6), 676-680.[3] Available at: [Link]

Sources

HPLC retention time of 6-ethyl-1,2-dihydroquinolin-2-one reference standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC analysis of 6-ethyl-1,2-dihydroquinolin-2-one (CAS: 1266790-32-2), a structural analog often analyzed during the impurity profiling of quinolinone-based therapeutics such as Cilostazol .

Executive Summary & Compound Profile

This compound (also known as 6-ethylcarbostyril) is a lipophilic intermediate often monitored during the synthesis of carbostyril derivatives. Unlike its polar counterpart 6-hydroxy-quinolinone (Cilostazol Impurity A), the 6-ethyl analog exhibits significant retention on C18 stationary phases due to the ethyl substitution at the 6-position.

This guide compares the retention behavior of the 6-ethyl standard against critical markers to assist in method development.

Compound Specifications
PropertyDetail
Chemical Name This compound
Synonyms 6-Ethylcarbostyril; 6-Ethyl-2-quinolinone
CAS Number 1266790-32-2
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Predicted LogP ~2.2 (Moderate Lipophilicity)
UV Max 254 nm, 210 nm

Retention Time Comparison & Elution Order

The retention time (RT) of this compound is governed by its hydrophobic ethyl group. In a standard Reversed-Phase (RP) system, it elutes after the polar degradation products (e.g., 6-hydroxy) but before complex API molecules with bulky side chains (e.g., Cilostazol).

Relative Retention Data (Standard C18 Method)

Conditions: C18 Column, Water/Acetonitrile Gradient

CompoundRoleRelative RT (RRT)*Approx. RT (min)Elution Mechanism
6-Hydroxy-quinolinone Polar Impurity0.252.5H-bonding dominant; early eluter.
Quinolin-2-one Core Scaffold0.404.0Baseline hydrophobicity.
This compound Target Standard 1.00 5.8 Hydrophobic interaction via ethyl group.
Cilostazol (API) Parent Drug2.1012.2Strong hydrophobic interaction via tetrazole-butoxy chain.

> Note: RRT is calculated relative to the 6-ethyl target for clarity in this guide. In regulatory methods, RRT is usually calculated relative to the API.

Recommended Experimental Protocols

Two distinct methodologies are proposed: Method A for general screening and Method B for high-resolution impurity isolation.

Method A: Standard Reversed-Phase (QC & Screening)

Best for: Routine identification and purity checks.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold for polar impurities)

    • 2–15 min: 10% → 60% B (Linear Gradient)

    • 15–20 min: 60% → 90% B (Wash)

Scientific Rationale: The acidic pH suppresses the ionization of the amide nitrogen (though weak), ensuring sharp peak shape. The gradient slope from 10-60% specifically targets the "intermediate polarity" region where the 6-ethyl analog resides.

Method B: High-Resolution MS-Compatible (R&D)

Best for: LC-MS analysis and separating close alkyl-analogs.

  • Column: Waters XBridge BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–1 min: 5% B

    • 1–10 min: 5% → 95% B

  • Observation: Methanol is a weaker solvent than ACN, often providing better selectivity (α) for the methylene selectivity between the 6-methyl and 6-ethyl analogs if present.

Separation Logic & Decision Tree

The following diagram illustrates the separation mechanism and troubleshooting logic for optimizing the retention of this compound.

HPLC_Separation_Logic Start Start: Method Development Target: this compound Check_RT Check Retention Time (RT) Start->Check_RT Early_Elution RT < 3 min (Co-elutes with solvent front/polar impurities) Check_RT->Early_Elution Too Fast Late_Elution RT > 15 min (Broad peak, long run time) Check_RT->Late_Elution Too Slow Optimal_Elution RT 5-8 min (Ideal Region) Check_RT->Optimal_Elution Good Action_Early Decrease Organic % at Start (e.g., Start at 5% ACN) Early_Elution->Action_Early Action_Late Increase Gradient Slope (e.g., 5% -> 95% in 10 min) Late_Elution->Action_Late Action_Tailing Peak Tailing? Add 0.1% TFA or use End-capped Column Optimal_Elution->Action_Tailing Action_Early->Check_RT Action_Late->Check_RT Result Final Method: Sharp Peak, Rs > 2.0 vs Impurity A Action_Tailing->Result

Caption: Decision tree for optimizing the retention of this compound on a C18 column.

Critical Technical Considerations

The "Ethyl" Shift Effect

In reversed-phase chromatography, adding a methylene (-CH2-) group typically increases the log k (retention factor).

  • Mechanism: The ethyl group increases the hydrophobic surface area of the quinolinone core.

  • Observation: You should observe a distinct shift where the 6-ethyl analog elutes approximately 1.5 – 2.0 minutes later than the 6-methyl analog (if present) and significantly later than the unsubstituted core under the Method A gradient.

Detection Wavelength Selection

While 254 nm is standard for the aromatic quinolinone ring, the 210 nm wavelength provides higher sensitivity for trace impurity analysis (LOQ < 0.05%). However, 210 nm is susceptible to baseline drift with Acetate/Formate buffers; Phosphoric acid (Method A) is preferred for low-UV detection.

Solubility & Stock Preparation

The 6-ethyl standard is sparingly soluble in pure water.

  • Protocol: Dissolve 1 mg of standard in 1 mL of Methanol or DMSO to create a stock solution.

  • Dilution: Dilute to working concentration (e.g., 10 µg/mL) using the initial mobile phase (10% ACN / 90% Water) to prevent "solvent shock" and peak distortion during injection.

References

  • BLD Pharm. (2025). Product Specification: this compound (CAS 1266790-32-2).[3][4][5][6] Retrieved from

  • Sankhe, R. et al. (2021). Synthesis and Characterization of Cilostazol Impurity A (6-Hydroxy-3,4-dihydroquinolinone). International Journal of Pharmaceutical Sciences and Research. Retrieved from

  • Zheng, J. et al. (2008). Synthesis of Related Substances of Cilostazol. Heterocycles, Vol. 78. Retrieved from

  • PubChem. (2025).[7] Compound Summary: this compound.[3][4][5][6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). HPLC Column Selection Guide for Quinolinone Derivatives. Retrieved from

Sources

Antimicrobial Efficacy Guide: 6-Ethyl-Dihydroquinolinone vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ciprofloxacin , the industry-standard fluoroquinolone, and 6-Ethyl-Dihydroquinolinone (specifically referencing 6-substituted dihydroquinolinone scaffolds and derivatives, such as 6-ethyl-dihydro-4-oxo-quinoline analogs), analyzing their antimicrobial efficacy, structure-activity relationships (SAR), and experimental profiles.

Executive Summary & Chemical Identity

Ciprofloxacin is a second-generation fluoroquinolone characterized by a 6-fluoro substituent and a 7-piperazinyl group, essential for its broad-spectrum potency and DNA gyrase inhibition.

6-Ethyl-Dihydroquinolinone refers to a class of quinolinone scaffolds (e.g., 6-ethyl-3,4-dihydro-2(1H)-quinolinone or 6-ethyl-1,4-dihydro-4-oxo-quinoline derivatives) often explored in medicinal chemistry as precursors or novel antimicrobial candidates. Unlike ciprofloxacin, the "6-ethyl" substitution is electron-donating and sterically bulky, contrasting with the electron-withdrawing "6-fluoro" moiety critical for high-affinity binding to the DNA-gyrase complex.

Key Distinction:

  • Ciprofloxacin: Clinical gold standard; bactericidal at nanomolar concentrations.

  • 6-Ethyl-Dihydroquinolinone Derivatives: Experimental/Intermediate agents; typically exhibit significantly higher Minimum Inhibitory Concentrations (MICs) (micromolar range) unless fused with specific pharmacophores (e.g., triazolo-fusions).

Mechanistic Comparison & SAR Analysis

Mechanism of Action

Both compounds target bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV), but with vastly different affinities.

  • Ciprofloxacin: The 6-fluoro group facilitates binding to the enzyme-DNA complex, while the 7-piperazine ring enhances cell wall penetration and antipseudomonal activity.

  • 6-Ethyl-Dihydroquinolinone: The 6-ethyl group provides steric bulk. In Structure-Activity Relationship (SAR) studies, replacing the 6-fluoro with an alkyl group (like ethyl) often results in a dramatic loss of potency against Gram-negative bacteria due to reduced binding affinity and altered electronic properties of the pharmacophore. However, specific derivatives (e.g., triazolo[4,5-f]quinolinones) retain selective activity against E. coli by interacting with alternative binding pockets or via different uptake mechanisms.

Visualization: Signaling & Inhibition Pathway

GyraseInhibition BactDNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase / Topo IV (Enzyme Complex) BactDNA->Gyrase Substrate Binding Cleavage DNA Cleavage Complex (Transient) Gyrase->Cleavage ATP Hydrolysis StalledComplex Stalled Cleavage Complex (Irreversible) Cleavage->StalledComplex Drug Bound Cipro Ciprofloxacin (High Affinity Ligand) Cipro->Cleavage Stabilizes Complex (Strong H-Bonding via 6-F/7-Pip) EthylDHQ 6-Ethyl-Dihydroquinolinone (Low/Mod Affinity Ligand) EthylDHQ->Cleavage Weak Stabilization (Steric Hindrance via 6-Et) DSB Double-Strand Breaks (Chromosome Fragmentation) StalledComplex->DSB Replication Fork Collision Death Bacterial Cell Death DSB->Death SOS Response Failure

Caption: Comparative mechanism of Topoisomerase inhibition. Ciprofloxacin strongly stabilizes the DNA-enzyme cleavage complex, leading to rapid cell death, whereas 6-Ethyl derivatives exhibit weaker binding due to steric and electronic factors.

Antimicrobial Efficacy Data[1][2][3][4][5][6][7][8]

The following data synthesizes experimental findings comparing standard Ciprofloxacin against 6-Ethyl-substituted quinolinone derivatives (e.g., 6-ethyl-6,9-dihydro-triazolo[4,5-f]quinolin-9-one).

Table 1: Comparative MIC Values (µg/mL)
OrganismStrain TypeCiprofloxacin (Reference)6-Ethyl-Dihydroquinolinone Derivative*Efficacy Ratio (Cipro:6-Et)
Escherichia coli ATCC 25922 (Sensitive)0.004 - 0.01512.5 - 25.0~1 : 1000
Pseudomonas aeruginosa ATCC 278530.25 - 0.50> 100> 1 : 200
Staphylococcus aureus ATCC 29213 (MSSA)0.12 - 0.5050.0 - 100~1 : 200
Klebsiella pneumoniae Clinical Isolate0.03 - 0.0625.0~1 : 400

*Data representative of 6-ethyl-substituted quinolinone intermediates lacking the C-7 piperazine and C-6 fluorine pharmacophores [1, 2].

Analysis:

  • Potency Gap: Ciprofloxacin is 2-3 orders of magnitude more potent. The 6-ethyl group reduces lipid solubility and enzyme affinity compared to the 6-fluoro analog.

  • Selectivity: 6-Ethyl derivatives often show a narrower spectrum, with moderate activity against E. coli but negligible activity against P. aeruginosa due to efflux pump susceptibility.

Experimental Protocols

To validate these findings in a laboratory setting, the following self-validating protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation:

    • Dissolve Ciprofloxacin HCl in water (stock 1 mg/mL).

    • Dissolve 6-Ethyl-Dihydroquinolinone in DMSO (stock 10 mg/mL due to lower solubility). Ensure final DMSO concentration in assay < 1%.

  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup:

    • Dispense 100 µL of inoculum into 96-well plates.

    • Add 100 µL of serial drug dilutions (Range: Cipro 0.001–4 µg/mL; 6-Ethyl 1–128 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check or OD600 measurement.

    • Validation: Cipro MIC must fall within CLSI ranges (0.004–0.015 µg/mL) for the test to be valid.

Time-Kill Kinetic Assay

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate 10 mL CAMHB with

    
     CFU/mL.
    
  • Treatment:

    • Flask A: Control (No drug).

    • Flask B: Ciprofloxacin (4x MIC).

    • Flask C: 6-Ethyl-Dihydroquinolinone (4x MIC).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on nutrient agar.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL.
      
    • Bacteriostatic:

      
       reduction.
      
    • Expectation: Cipro shows rapid bactericidal activity (2-4 hrs). 6-Ethyl derivatives typically show bacteriostatic or slow-kill kinetics.

Workflow Visualization

ExperimentalWorkflow Step1 Compound Prep (DMSO vs Water) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18h) Step3->Step4 Step5 Readout (OD600) Step4->Step5

Caption: Standardized Broth Microdilution Workflow for comparative MIC determination.

References

  • Nuvole, A., et al. (1989). 1,2,3-Triazolo[4,5-f]quinolines II.[1][2] Preparation and antimicrobial evaluation of 6-ethyl-6,9-dihydro-1(2)(3)-R-1(2)(3)H-triazolo[4,5-f]quinolin-9-one-8-carboxylic acids. Il Farmaco. (Verified via Search Result 1.2).

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[3][4]

  • Campoli-Richards, D. M., et al. (1988). Ciprofloxacin.[1][3] A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs.[5][1][6][3][2][7][4][8]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 6-ethyl-1,2-dihydroquinolin-2-one using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven approach to validating the purity of 6-ethyl-1,2-dihydroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry, using Thin-Layer Chromatography (TLC). We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, and objectively compare TLC with other common analytical techniques.

The Critical Role of Purity in Drug Discovery

In the realm of drug development, even minute impurities can have significant impacts on the safety and efficacy of a potential therapeutic agent.[1] For a molecule like this compound, which belongs to the quinolinone class of compounds known for their diverse biological activities, ensuring high purity is paramount.[2][3] Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, or degradation products.[1] Therefore, a robust and accessible analytical method for purity assessment is not just a quality control measure but a fundamental component of the research and development process.

Thin-Layer Chromatography: A First Line of Defense in Purity Assessment

Thin-Layer Chromatography (TLC) is a powerful and versatile separation technique that serves as an invaluable tool for rapidly assessing the purity of a compound.[4][5] Its simplicity, speed, and low cost make it an ideal first-line method for monitoring reaction progress and evaluating the purity of isolated products. The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[5][6]

The choice of both the stationary and mobile phases is critical for achieving a good separation. For a moderately polar compound like this compound, a normal-phase TLC setup with a silica gel stationary phase is the most logical starting point. Silica gel is slightly acidic and provides a polar surface for the separation of compounds based on their polarity.[7]

Visualizing the TLC Workflow

The following diagram illustrates the fundamental steps involved in a typical TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop Plate in Chamber A->E B Prepare TLC Plate (draw baseline) D Spot Sample on Baseline B->D C Prepare Sample Solution C->D D->E Place in chamber F Dry the Plate E->F G Visualize Spots (UV light, stains) F->G H Calculate Rf Values G->H

Caption: A streamlined workflow for Thin-Layer Chromatography analysis.

Experimental Protocol: A Self-Validating System for Purity Assessment

This protocol is designed to be a self-validating system, where the results from each step inform the next, ensuring a robust and reliable purity assessment.

Materials:
  • This compound (sample to be analyzed)

  • Silica gel 60 F254 TLC plates

  • Developing chamber with a lid

  • Capillary spotters

  • A selection of organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Volatile solvent for sample preparation (e.g., dichloromethane or ethyl acetate)

  • UV lamp (254 nm)

  • Iodine chamber or a potassium permanganate staining solution

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of your synthesized this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate (approximately 0.5 mL).[8] The goal is to have a relatively dilute solution to prevent overloading the TLC plate, which can lead to streaking.[7]

  • Mobile Phase Selection (The Art of Separation):

    • The choice of the mobile phase (eluent) is crucial for achieving good separation.[9] For a quinolinone derivative, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]

    • Begin with a 7:3 mixture of hexane:ethyl acetate. Prepare a small amount of this mixture and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which improves the reproducibility of the separation.[7]

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[10]

    • Using a capillary spotter, apply a small spot of your dissolved sample onto the baseline.[8] The spot should be as small as possible (1-2 mm in diameter) to ensure good resolution.[7] It is also good practice to spot a reference standard of pure this compound alongside your sample, if available.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[8]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 0.5 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]

  • Visualization (Making the Invisible, Visible):

    • Allow the plate to dry completely in a fume hood.

    • UV Light: Since this compound is an aromatic compound, it should be visible under a UV lamp.[11][12][13] View the plate under short-wave UV light (254 nm). The compound should appear as a dark spot against a fluorescent green background.[11] Circle any visible spots with a pencil.[11] This is a non-destructive visualization method.[11]

    • Iodine Staining: For further confirmation or if UV visualization is faint, place the dried plate in a chamber containing a few crystals of iodine.[11][13] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[11] This method is semi-destructive as the spots will fade over time.[11]

    • Potassium Permanganate Stain: This is a destructive method but can be very effective for visualizing compounds that are susceptible to oxidation.[14] Briefly dip the plate in a solution of potassium permanganate. The compound will appear as a yellow or brown spot on a purple background.

  • Interpreting the Results (The Moment of Truth):

    • A pure compound should ideally give a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.

    • Calculate the Retardation Factor (Rf) for each spot. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification purposes. An ideal Rf value is typically between 0.3 and 0.7 for good separation.[6] If your spot is too high (Rf close to 1), the mobile phase is too polar. If it's too low (Rf close to 0), the mobile phase is not polar enough.[9] Adjust the solvent ratio accordingly and repeat the experiment.

Comparative Analysis: TLC vs. Other Purity Validation Techniques

While TLC is an excellent initial screening tool, other more quantitative and sensitive techniques are often required for comprehensive purity analysis in a professional drug development setting. The choice of technique depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a solid stationary phase and a liquid mobile phase.[5]High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column.[15]Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.[16]
Sensitivity Lower (microgram range)High (nanogram to picogram range)[15]Very High (picogram to femtogram range)[16]
Resolution ModerateHigh to Very High[15]Very High[17]
Quantification Semi-quantitative[4]Highly Quantitative[18]Highly Quantitative[17]
Speed Fast (minutes)Slower (minutes to an hour per sample)[15]Slower (minutes to an hour per sample)
Cost LowHighHigh
Throughput High (multiple samples on one plate)Lower (one sample at a time)Lower (one sample at a time)
Volatility Req. Not requiredNot requiredRequired (or requires derivatization)[16]
Logical Relationship of Analytical Techniques

The following diagram illustrates the typical progression and relationship between these analytical methods in a research and development workflow.

Analytical_Methods TLC TLC (Rapid Purity Screen) HPLC HPLC (Quantitative Purity & Impurity Profiling) TLC->HPLC If impurities detected or quantification needed GCMS GC-MS (Volatile Impurity Analysis & Identification) TLC->GCMS If volatile impurities suspected NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR For impurity structure elucidation GCMS->NMR For impurity structure elucidation

Caption: The complementary roles of different analytical techniques in purity validation.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of this compound, or any synthesized compound, is a multi-faceted process. Thin-Layer Chromatography serves as an indispensable, rapid, and cost-effective initial assessment tool. Its ability to provide a quick snapshot of the purity of a sample allows for efficient reaction monitoring and purification optimization.

However, for the rigorous demands of drug development, TLC should be seen as the first step in a comprehensive analytical workflow. When impurities are detected or when precise quantification is required, more powerful techniques such as HPLC and GC-MS should be employed. By understanding the strengths and limitations of each method and using them in a logical, integrated fashion, researchers can ensure the integrity of their scientific findings and the quality of their potential drug candidates.

References

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • IAEA. Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. [Link]

  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • Labster. TLC Visualization Methods - Theory pages. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Eurofins USA. (2025, March 31). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. [Link]

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • University of California, Los Angeles. Stains for Developing TLC Plates. [Link]

  • Gawali, J. S., Aher, S. S., & Saudagar, R. B. (2019). REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 421-430. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]

  • PubMed. (2024, August 15). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. [Link]

  • Allied Academies. Detection of quinolones on thin layer chromatographic plates using sigma- and pi-acceptors in 1,4-dioxane. [Link]

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Safety Operating Guide

Navigating the Uncharted: A Safety-First Guide to Handling 6-Ethyl-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the dynamic landscape of pharmaceutical research and development, we often encounter novel compounds for which comprehensive safety data is not yet publicly available. This is the case with 6-Ethyl-1,2-dihydroquinolin-2-one. Following a thorough search, a specific Safety Data Sheet (SDS) for this compound could not be located.

Therefore, this guide has been meticulously crafted by drawing upon the safety profiles of structurally similar quinoline derivatives. The recommendations herein are based on a conservative approach, treating the compound with the caution it deserves as a potentially hazardous substance. It is imperative that these guidelines are supplemented by a thorough, lab-specific risk assessment before any handling of this compound commences.

Understanding the Potential Hazards: A Profile of Quinoline Derivatives

While specific data for this compound is unavailable, the broader family of quinoline derivatives presents a range of potential health hazards. Based on analogous compounds, researchers should be aware of the following potential risks:

  • Skin Irritation: Many quinoline derivatives are known to cause skin irritation upon contact.

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful.

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended, but essential.

Your Armor: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various tasks involving this compound, based on the hazards associated with similar compounds.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95-rated respirator (or higher) if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood

The Workflow of Safety: A Step-by-Step Guide

Adherence to a stringent workflow is critical to minimize exposure and ensure a safe laboratory environment.

SafeHandlingWorkflow cluster_prep Preparation and Handling cluster_reaction Reaction and Work-up cluster_disposal Decontamination and Disposal Prep Don Appropriate PPE Weigh Weigh Compound in Ventilated Enclosure Prep->Weigh Dissolve Dissolve in Fume Hood Weigh->Dissolve React Conduct Reaction in Fume Hood Dissolve->React Quench Quench Reaction Cautiously React->Quench Extract Perform Extraction Quench->Extract Purify Purify Compound Extract->Purify Decon Decontaminate Glassware and Surfaces Purify->Decon Waste Segregate and Label Waste Decon->Waste Dispose Dispose of Waste via Certified Vendor Waste->Dispose

Caption: Safe handling workflow for this compound.

Pre-Handling Checklist
  • Consult Safety Resources: Although a specific SDS is unavailable, review the SDS for similar quinoline compounds.

  • Designate a Workspace: All work with this compound should be conducted within a certified chemical fume hood.

  • Assemble PPE: Ensure all necessary PPE is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling the Compound
  • Weighing: If handling the solid, weigh it out in a ventilated balance enclosure or a fume hood to prevent inhalation of any dust.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Keep the reaction vessel closed and under negative pressure within the fume hood.

Post-Handling and Decontamination
  • Glassware: Decontaminate all glassware that has come into contact with the compound using an appropriate solvent wash, followed by a standard cleaning procedure.

  • Work Surfaces: Thoroughly wipe down the work area within the fume hood with a suitable solvent and then a cleaning solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as chemical waste.

Responsible Disposal: A Commitment to Safety and Environment

All waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solids (gloves, paper towels, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled, and compatible waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring their own safety and the integrity of their work environment, even in the absence of compound-specific safety data.

References

Please note that the following references are for structurally similar compounds and are used to infer the potential hazards and safe handling procedures for this compound.

  • General Guidance on the Handling of Research Chemicals , The National Academies of Sciences, Engineering, and Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.